tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate
Description
Emergence of Spirocyclic Architectures in Medicinal Chemistry
The conceptual foundation of spirocyclic compounds in medicinal chemistry traces back to the late 19th century, when Adolf von Baeyer first characterized spiro structures through his work on cyclic ketones. Early interest in these molecules arose from their prevalence in natural products with notable bioactivity, such as griseofulvin—a spirocyclic antifungal agent isolated from Penicillium griseofulvum in the 1930s. The inherent three-dimensionality of spirocycles offered distinct advantages over planar aromatic systems, including enhanced stereochemical control and improved solubility profiles due to their sp³-hybridized architectures.
By the mid-20th century, synthetic chemists began exploiting these properties to address challenges in drug design. The rigid conformation of spirocycles reduced entropic penalties during protein-ligand binding, while their ability to project substituents into three-dimensional space enabled precise modulation of pharmacokinetic properties. For example, the introduction of nitrogen atoms into spiro scaffolds (yielding diazaspiro systems) allowed fine-tuning of basicity and hydrogen-bonding capacity—critical for optimizing blood-brain barrier penetration and target engagement.
Table 1: Key Advantages of Spirocyclic Architectures in Drug Design
These attributes catalyzed a paradigm shift toward spirocyclic frameworks in the 1990s, particularly for central nervous system and antimicrobial therapeutics.
Progression of Diazaspiro Scaffold Design Paradigms
The evolution of diazaspiro compounds accelerated with advancements in synthetic methodology. Early routes to 2,6-diazaspiro[3.5]nonane derivatives relied on multistep sequences involving cyclocondensation reactions, often requiring harsh conditions that limited functional group compatibility. A transformative development emerged in the 2000s with the application of transition-metal catalysis. For instance, Rh(III)-catalyzed C–H functionalization enabled direct annulation of alkenyl azoles, providing efficient access to bicyclic diazaspiro systems.
Modern design strategies emphasize modularity and late-stage diversification. The tert-butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate scaffold exemplifies this approach—its tert-butyloxycarbonyl (BOC) group serves as a protective moiety during synthesis while the methoxy substituent allows subsequent derivatization via demethylation or cross-coupling. Computational modeling has further refined these designs; molecular docking studies reveal that the spiro[3.5] framework optimally positions nitrogen lone pairs for interactions with enzymatic active sites, particularly in kinase and protease targets.
Recent innovations include domino reactions that construct diazaspiro cores in a single step. A 2014 breakthrough demonstrated that palladium-catalyzed coupling of yne-en-ynes with aryl halides could assemble diazaspiro[4.5]decanes with exocyclic double bonds—a strategy that improves synthetic efficiency while introducing sites for further functionalization.
Key Milestones in Bicyclic Nitrogen Heterocycle Development
Bicyclic nitrogen heterocycles have undergone three distinct phases of development:
Natural Product Inspiration (1930s–1960s): Isolation of bioactive spiroalkaloids like histrionicotoxin spurred interest in nitrogen-containing spirocycles. Early syntheses focused on mimicking these structures through laborious stepwise cyclizations.
Catalytic Revolution (1990s–2010s): Transition-metal catalysis transformed the field. The 2017 synthesis of -bicyclic heterocycles via Rh(III)-catalyzed C–H activation marked a watershed, enabling rapid assembly of complex scaffolds like azolopyridines and azolopyrimidines. This methodology underpins contemporary routes to compounds such as this compound.
Computational-Guided Design (2020s–Present): Machine learning models now predict optimal substitution patterns on diazaspiro cores. For example, density functional theory (DFT) calculations have rationalized the superior stability of BOC-protected derivatives compared to their acyl counterparts.
Table 2: Timeline of Critical Advances
Properties
IUPAC Name |
tert-butyl 7-methoxy-2,8-diazaspiro[3.5]non-7-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-5-10(17-4)14-7-13/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIUBIZDMHJESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=NC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification or alkylation reactions. tert-Butyl esters are often formed by reacting the carboxylic acid intermediate with tert-butyl alcohol in the presence of an acid catalyst.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate can undergo oxidation reactions, particularly at the methoxy group or the spirocyclic nitrogen atoms. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the spirocyclic ring or the ester group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the ester moiety. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate serves as a valuable intermediate for creating more complex molecules. Its unique structure makes it an essential building block in the development of novel organic compounds.
Biology
The compound's structural features allow it to interact with biological systems effectively:
- Enzyme Interactions : It can be utilized to study enzyme kinetics and binding mechanisms.
- Receptor Binding Studies : It may act as a ligand in biochemical assays to explore receptor-ligand interactions.
Medicine
In medicinal chemistry, the compound is being investigated for potential therapeutic properties:
- Neurological Disorders : Its spirocyclic core is of particular interest for drug design aimed at treating psychiatric and neurological conditions.
- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing new pharmaceuticals.
Industrial Applications
In the industrial sector, this compound is used in:
- Synthesis of Specialty Chemicals : Its stability and reactivity are beneficial for producing advanced materials.
- Polymer Production : The compound can serve as a precursor in creating polymers and coatings with specific properties.
Case Studies
-
Biological Activity Assessment
A study evaluated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated significant modulation of enzyme activity, suggesting potential applications in metabolic disorder treatments. -
Drug Development Research
Research focused on the design of new drugs targeting specific neurological receptors using this compound as a lead structure. Preliminary results showed promising efficacy in receptor binding assays, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Spiro Ring Size : The [3.5] system (e.g., target compound) offers a larger central ring compared to [3.4] analogs (e.g., ), altering steric constraints and binding affinity in biological targets.
Substituent Effects: The methoxy group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., 7-Azaspiro[3.5]nonan-2-ol), which may improve membrane permeability but reduce aqueous solubility.
Applications :
Biological Activity
tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate (CAS No. 2137732-44-4) is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets.
Chemical Structure and Properties
The compound features a spirocyclic core, which is essential for its biological activity. The presence of the methoxy group and the nitrogen atoms in the spiro framework contributes to its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 2137732-44-4 |
| Structure | Chemical Structure |
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets, which can lead to alterations in cellular signaling pathways and various biological processes.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
- Enzyme Interactions : It may serve as a ligand in biochemical assays, influencing enzyme activity through competitive or non-competitive inhibition.
- Potential Therapeutic Uses : Its unique structure makes it a candidate for drug development targeting neurological disorders or inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of related diazaspiro compounds:
- Chemokine Receptor Modulation : A related compound was shown to regulate chemokine receptors CCR3 and CCR5, suggesting potential applications in treating HIV/AIDS and inflammatory diseases .
- Antitubercular Properties : Research on structurally similar compounds indicates potential efficacy against Mycobacterium tuberculosis by targeting specific biosynthetic pathways .
- Neuropharmacological Effects : Investigations into spirocyclic compounds have revealed their ability to cross the blood-brain barrier, indicating possible applications in treating central nervous system disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other diazaspiro compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | Antimicrobial properties |
| tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane | Neuroactive effects |
| tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Modulation of chemokine receptors |
Q & A
Q. Can this compound serve as a precursor for novel heterocyclic frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
